1,2-cis-1-Hydroxy-2,7-diamino-mitosene
Description
Historical Context of Mitosene Research and its Significance in Chemical Biology
The story of mitosene research is inseparable from that of mitomycin C. Discovered in the 1950s, mitomycin C's potent antibacterial and antitumor properties spurred decades of research into its mode of action. A pivotal breakthrough was the understanding that mitomycin C is a prodrug that requires reductive activation to exert its cytotoxic effects. This activation leads to the formation of a highly reactive mitosene intermediate, which can then alkylate DNA, leading to interstrand cross-links and ultimately cell death.
The isolation and characterization of various mitomycin C metabolites, including 1,2-cis-1-Hydroxy-2,7-diamino-mitosene, were instrumental in elucidating this complex activation pathway. Early studies focused on the chemical transformations of mitomycin C under different conditions, leading to the identification of a variety of mitosene derivatives. These investigations were foundational to the field of chemical biology, providing insights into bioreductive activation, DNA damage, and the chemical basis of anticancer therapy. The stereochemistry at the C1 and C2 positions of the mitosene core was found to be critical for biological activity, with the cis isomer of 2-amino-1-hydroxymitosene demonstrating higher activity in some assays compared to the trans isomer clockss.org.
Current Research Challenges and Opportunities for this compound
A primary challenge in the study of this compound lies in its chemical instability and the complexity of its analysis within biological systems. As a metabolite, it often co-exists with other structurally similar compounds, including its trans isomer and the parent drug, mitomycin C. This necessitates the development of sophisticated analytical methods for its accurate detection and quantification.
A high-performance liquid chromatographic (HPLC) method has been developed for the determination of mitomycin C and its metabolites, including this compound, in tumor tissue nih.gov. The resolution of these compounds was found to be critically dependent on the pH and ionic strength of the mobile phase nih.gov.
| Parameter | Condition |
| Mobile Phase | 18 mM sodium phosphate (B84403) pH 5.8-methanol (74:26) |
| Column | Spherisorb ODS-2 (25 cm x 4.6 mm I.D.) |
| Flow Rate | 1 ml/min |
| Temperature | 40°C |
| Detection | UV-Vis Spectrophotometry |
Despite these challenges, significant opportunities exist. A deeper understanding of the formation and reactivity of this compound could inform the design of novel mitomycin C analogues with improved therapeutic profiles. For instance, the reductive activation of mitomycin C in the presence of aqueous bicarbonate has been shown to yield a unique oxazolidinone derivative of cis-1-hydroxy-2,7-diaminomitosene nih.gov. This finding highlights the potential for the mitosene core to be chemically modified to generate new compounds with potentially interesting biological activities.
Positioning of this compound within Complex Natural Product Chemistry Research
The study of this compound is emblematic of a broader trend in natural product chemistry: the detailed investigation of the metabolites and derivatives of complex bioactive molecules. Natural products like mitomycin C often possess intricate structures that are challenging to synthesize from scratch. By studying their metabolic fate and the biological activity of their derivatives, researchers can gain valuable insights into structure-activity relationships without the need for a full total synthesis.
This approach allows for the identification of the key pharmacophoric elements of the natural product. In the case of mitosenes, research has shown that the aziridine (B145994) ring, while important, is not essential for antibacterial activity, and that the quinone reduction potential plays a significant role clockss.org. This knowledge can then be used to design and synthesize simplified, yet still potent, analogues.
Overview of Key Academic Research Trajectories for Mitosene Analogues
The academic research landscape for mitosene analogues is characterized by several key trajectories aimed at harnessing the therapeutic potential of this chemical scaffold. A significant area of focus has been the synthesis and biological evaluation of a wide array of mitosene derivatives. These studies have explored the impact of various substituents at different positions of the mitosene core on their biological activity.
One major research thrust has been the development of novel synthetic methodologies to access the mitosene core and its analogues. This has enabled the creation of libraries of compounds for biological screening. A series of 1-substituted mitosene analogues were synthesized and screened for their activity against P388 leukemia in mice, revealing that analogues with good leaving groups at the 1-position were generally active.
Another important trajectory is the investigation of the mechanism of action of these analogues. Studies have shown that the biological activity of mitosenes is based on the mechanism of bioreductive activation. This has led to the design of mitosenes with tailored redox properties to enhance their selective activation in the hypoxic environments often found in solid tumors.
The table below summarizes some of the key findings from studies on mitosene analogues:
| Mitosene Analogue Type | Key Research Finding | Reference |
| 1-Substituted Mitosenes | Analogues with good leaving groups at the 1-position showed antineoplastic activity. | |
| 6-Substituted Mitosenes | Variation of the substituent at the C-6 position was explored, with the methyl group being highly effective for biological activity. | |
| Pyrrolo- and pyrido[1,2-a]indole type Mitosenes | The biological activity of these analogues is based on bioreductive activation. | |
| Aziridinomitosene | Showed strong activity against various bacteria and in mouse infection models. | clockss.org |
Structure
3D Structure
Properties
Molecular Formula |
C14H16N4O5 |
|---|---|
Molecular Weight |
320.30 g/mol |
IUPAC Name |
[(2S,3S)-2,6-diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate |
InChI |
InChI=1S/C14H16N4O5/c1-4-8(16)13(21)7-5(3-23-14(17)22)9-12(20)6(15)2-18(9)10(7)11(4)19/h6,12,20H,2-3,15-16H2,1H3,(H2,17,22)/t6-,12-/m0/s1 |
InChI Key |
XNHZZRIKMUCTHU-QTTZVWFDSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@@H]([C@@H](C3=C2COC(=O)N)O)N)N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2COC(=O)N)O)N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies for 1,2 Cis 1 Hydroxy 2,7 Diamino Mitosene and Analogues
Total Synthesis Approaches to the Mitosene Core Skeleton
The total synthesis of the mitosene core is a complex undertaking that has been approached through various innovative strategies. These approaches often involve the sequential construction of the fused ring system, with careful consideration of the introduction and preservation of sensitive functional groups.
Strategic Disconnections and Retrosynthetic Analysis
Retrosynthetic analysis is a critical first step in planning the synthesis of complex molecules like mitosenes. nih.gov This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. For the mitosene skeleton, a common retrosynthetic strategy involves disconnection of the pyrrolidine (B122466) ring from the indole (B1671886) core.
One logical approach, as demonstrated in the synthesis of mitomycin C, is to introduce the sensitive aminal moiety at a late stage of the synthesis. nih.gov This leads to a key intermediate, an eight-membered ring that can undergo a transannular cyclization to form the tetracyclic core. The requisite eight-membered ring can be formed via an intramolecular Michael addition. nih.gov
Another powerful retrosynthetic approach involves an intramolecular Diels-Alder reaction between a nitrosoaryl group and a diene to construct the core framework. nih.gov Azide cycloadditions have also been explored, where an intramolecular [1+4] cyclization of a nitrene with a dienyl moiety yields the key pyrrolizidine (B1209537) structure found in mitomycins. nih.gov
Key Ring-Forming Reactions: Pyrrolo- and Pyrido[1,2-a]indole Systems
The construction of the fused pyrrolo[1,2-a]indole ring system is the cornerstone of mitosene synthesis. rsc.org A variety of powerful ring-forming reactions have been employed to achieve this, including:
Radical Cyclization: Radical-initiated cascade cyclization reactions provide an efficient means to construct pyrrolo[1,2-a]indol-3-ones. rsc.org For instance, the reaction of 2,2′-azobis(2-methylpropionitrile) (AIBN) with 1-methacryloyl-3-phenyl-1H-indole-2-carbonitrile can generate the desired tricyclic core. rsc.org This method offers the advantage of avoiding transition metals and photocatalysts. rsc.org
Palladium-Catalyzed Domino Reactions: A straightforward assembly of polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones can be achieved through a domino palladium-catalyzed reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives. researchwithrutgers.com
[3+2] Cycloaddition Reactions: Visible light photocatalysis merged with Lewis acid catalysis can facilitate the intermolecular [3+2] cycloaddition between silyl-indole derivatives and α,β-unsaturated N-acyl oxazolidinones to produce pyrrolo[1,2-a]indoles with high diastereoselectivity and enantioselectivity. nih.gov
Intramolecular Michael Addition: The synthesis of the aziridinomitosene skeleton has been achieved via an intramolecular Michael addition of an α-lithioaziridine onto a nonaromatic substrate. scilit.com
Stereoselective Synthesis of the 1,2-cis Configuration
Establishing the 1,2-cis-diol stereochemistry is a crucial aspect of the synthesis of 1,2-cis-1-Hydroxy-2,7-diamino-mitosene. This is typically achieved through stereoselective dihydroxylation of a precursor alkene. Several methods are available for achieving syn-dihydroxylation, which leads to the desired cis-diol. organic-chemistry.org
A modular and versatile method for the synthesis of enantioenriched 1,2-diols involves the temporary masking of a diol group as an acetonide, which directs a key C(sp³)–H functionalization step. nih.gov While not directly a dihydroxylation, this method provides access to chiral diols.
For the direct conversion of an alkene to a cis-diol, classic methods such as the use of osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) are often employed. organic-chemistry.org To address the toxicity and cost of osmium tetroxide, catalytic versions of this reaction have been developed. The Sharpless asymmetric dihydroxylation, for instance, uses a catalytic amount of OsO₄ in the presence of a chiral ligand and a stoichiometric oxidant to achieve high enantioselectivity. nih.gov
Chemoenzymatic Synthetic Routes
Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a powerful strategy for the construction of complex molecules. kcl.ac.uk While a complete chemoenzymatic total synthesis of this compound has not been extensively reported, several enzymatic transformations could be envisioned to play a key role.
Biocatalytic dihydroxylation, for instance, offers a green alternative to metal-based reagents for the formation of the 1,2-cis-diol. Dioxygenases are a class of enzymes that can catalyze the syn-dihydroxylation of aromatic and olefinic compounds. kcl.ac.uk The application of a suitable dioxygenase to a mitosene precursor containing a double bond at the C1-C2 position could directly install the desired cis-diol with high stereoselectivity.
Furthermore, lipases are widely used in organic synthesis for the kinetic resolution of racemic alcohols and their derivatives. kcl.ac.uk In a synthetic route that produces a racemic mixture of a diol precursor, a lipase (B570770) could be employed to selectively acylate one enantiomer, allowing for the separation of the two and leading to an enantiomerically enriched final product.
Synthetic Modification of Precursors and Existing Mitosene Frameworks
The modification of existing mitosene frameworks or their precursors is a common strategy to generate analogues with potentially improved biological activity. These modifications often target the C-1 and C-10 positions, which are crucial for the biological activity of many mitomycins.
Derivatization at the C-1 and C-10 Positions
The functional groups at the C-1 and C-10 positions of the mitosene core play a significant role in the mechanism of action of mitomycins. nih.gov Synthetic efforts have therefore focused on introducing various substituents at these positions to modulate the reactivity and biological properties of the resulting analogues.
For instance, the introduction of leaving groups at both the C-1 and C-10 positions can lead to compounds that are capable of bioreductive activation. acs.org The synthesis of mitosenes with diacetate functionalities at these positions has been reported, and these compounds have shown significant biological activity. acs.org The nature of the leaving group can influence the reactivity of the molecule, with esters being a common choice.
The C-10 position, in particular, has been a target for modification. The carbamate (B1207046) group at C-10 in mitomycin C is crucial for its activity, and the synthesis of analogues with different substituents at this position can provide insights into structure-activity relationships. nih.gov Elimination of the carbamate at position 10 is a known transformation that leads to another series of mitomycin derivatives. nih.gov
Functionalization of the Quinone Ring
The quinone ring is a critical component of the mitosene structure, playing a key role in its bioreductive activation. nih.gov Functionalization of this ring, particularly at the C-6 and C-7 positions, significantly influences the compound's electronic properties and, consequently, its biological activity. The reduction potential of the quinone moiety is a determining factor in the ease of enzymatic reduction, which is the initial step in the activation cascade leading to DNA alkylation. nih.govboisestate.edu
Research has shown that introducing electron-withdrawing substituents at the C-7 position can facilitate this reduction by stabilizing the semiquinone radical anion intermediate. nih.gov Conversely, modifications at C-6 have also been explored. For instance, attempts to introduce amino groups at C-6 in certain mitosene analogues sometimes resulted in the displacement of the C-7 methoxy (B1213986) group, highlighting the complex reactivity of the quinone system. lookchem.com The strategic placement of different substituents allows for the fine-tuning of the molecule's redox properties, which is a crucial aspect of designing more effective mitosene derivatives. nih.govclockss.org
Table 1: Influence of C-7 Substituents on Quinone Reduction Potential
| 7-Substituent | Effect on Reduction Potential | Rationale | Reference |
| Electron-withdrawing groups | Facilitates reduction | Stabilizes the semiquinone radical anion intermediate | nih.gov |
| Phenyl groups | Modulates antitumor potency | Primarily affects lipid-water distribution, influencing cell diffusion | nih.gov |
| Heterocyclic amines | Variable | Potency depends on the specific heterocycle (e.g., pyrazolyl, aminopyridyl) | nih.gov |
Introduction and Modification of Amino Substituents at C-2 and C-7
The amino groups at the C-2 and C-7 positions are pivotal for the mitosene's interaction with biological targets and are key sites for synthetic modification. The 2,7-diamino substitution pattern is a defining feature of the target compound. The synthesis of various 7-alkylamino and 7-arylamino mitosanes and mitosenes has been extensively explored, often starting from precursors like mitomycin A, which has a methoxy group at C-7. clockss.orgnih.gov This methoxy group can be displaced by various amines to introduce a diverse range of functionalities. clockss.org
A study involving the synthesis of 30 different N7-phenyl-substituted mitomycin C analogues demonstrated that such modifications could lead to compounds with superior activity compared to the parent compound. nih.gov The synthesis of the specific this compound structure often involves the reductive conversion of a precursor like mitomycin C, followed by specific protecting group strategies to allow for selective modifications. nih.govacs.org For example, in the synthesis of triamino-mitosenes for oligonucleotide conjugation, the carbamoyl (B1232498) group at C-10 is first removed, followed by reductive conversion to a 2,7-diaminomitosene (B1203922) intermediate, which is then further functionalized. acs.orgnih.gov
Synthesis of Complex Mitosene Conjugates and Adducts
The ability of mitosenes to form covalent bonds with biomolecules is the basis of their biological activity and has driven the development of methods to synthesize specific mitosene conjugates for research and therapeutic purposes.
Oligonucleotide Adduct Synthesis via Post-Oligomerization Methods.nih.govresearchgate.net
A significant advancement in studying DNA-mitosene interactions has been the site-specific incorporation of a mitosene adduct into an oligonucleotide. The post-oligomerization method has proven to be a powerful strategy for this purpose. nih.govacs.org This approach involves synthesizing a protected mitosene derivative that is stable enough to be chemically coupled to a specific, modified nucleotide that has already been incorporated into a pre-synthesized DNA strand. nih.gov
One successful application of this method involved the synthesis of a 12-mer oligodeoxyribonucleotide containing a specific mitomycin C-deoxyguanosine monoadduct. nih.govacs.orgresearchgate.net The key steps included:
Preparation of a Protected Mitosene : Mitomycin C was converted in several steps to a selectively protected N2-triamino-10-decarbamoyl-mitosene. nih.gov This involved removing the C-10 carbamoyl group and converting the resulting hydroxyl to an amino group, while ensuring the C-2 amino group was suitably protected. nih.gov
Coupling to the Oligonucleotide : The activated mitosene was then coupled to a 12-mer oligonucleotide containing a reactive 2-fluoro-O6-protected-deoxyinosine residue. nih.govacs.org
Deprotection : The protecting groups on the mitosene and the guanine (B1146940) base were removed in a final step to yield the desired adducted oligonucleotide. acs.orgnih.gov
This was the first reported application of the post-oligomerization method to synthesize a DNA adduct of a complex natural product, enabling detailed structural and functional studies. nih.govacs.orgnih.gov
Table 2: Key Steps in Post-Oligomerization Synthesis of a Mitosene-Oligonucleotide Adduct
| Step | Description | Key Reagents/Intermediates | Reference |
| 1 | Preparation of Mitosene Intermediate | Mitomycin C -> 10-decarbamoyl-2,7-diaminomitosene -> N2-Teoc-protected triaminomitosene | nih.govacs.orgnih.gov |
| 2 | Coupling Reaction | Protected mitosene, 12-mer oligonucleotide with 2-fluoro-O6-(2-trimethylsilylethyl)deoxyinosine, Diethylamine in DMSO | acs.orgnih.gov |
| 3 | Deprotection | ZnBr2 to remove Teoc and O6 protecting groups | nih.govacs.orgnih.gov |
| 4 | Purification and Characterization | Sephadex G-25 gel filtration, HPLC, MS/MS analysis, Enzymatic digestion | nih.govacs.orgresearchgate.net |
Synthesis of Protein Conjugates
While the primary focus of mitosene research has been on DNA interactions, the formation of DNA-protein cross-links has also been observed, indicating that mitosenes can react with protein nucleophiles. nih.gov The synthesis of specific mitosene-protein conjugates is an area of growing interest for applications such as antibody-drug conjugates (ADCs). Although specific synthetic strategies for conjugating this compound to proteins are not extensively detailed in the provided context, general principles of bioconjugation can be applied.
The electrophilic centers of the activated mitosene, particularly at C1 and C10, are susceptible to attack by nucleophilic amino acid residues on a protein surface, such as cysteine or lysine. boisestate.edu Synthetic strategies would likely involve linking a mitosene derivative to an antibody or other protein via a stable linker. Recent advances in methionine-selective bioconjugation, for example, highlight the development of highly specific chemical probes for protein modification that could potentially be adapted for mitosene derivatives. dojindo.co.jp
Exploration of Novel Synthetic Methodologies for Mitosene Derivatives.clockss.orgresearchgate.net
The structural complexity of the mitosene core has spurred the development of novel and efficient synthetic strategies. nih.gov Beyond the modification of the natural product, total synthesis approaches provide access to a wider range of analogues that are not accessible through semi-synthesis. nih.gov
Several innovative methodologies have been explored:
Modified Madelung Reaction : This approach has been used to prepare mitosenes of the pyrrolo- and pyrido[1,2-a]indole type, which serve as the core heterocyclic system. nih.gov
Ring-Closing Metathesis (RCM) : RCM has emerged as a powerful tool in organic synthesis. Approaches utilizing RCM to construct the benzazocenone core of mitosene analogues have been investigated, offering a modern strategy for assembling the complex ring system. nih.gov
Intramolecular Diels-Alder Reactions : A highly concise total synthesis of mitomycin K was achieved using an intramolecular Diels-Alder reaction between a nitrosoaryl group and a diene to assemble the tetracyclic structure in just a few steps. nih.gov
Oxaziridine-Mediated Reactions : Oxaziridines are versatile reagents used for various transformations, including oxidation and amination. rowan.edu While not directly applied to the target compound in the search results, these novel methods represent the kind of modern synthetic tools being explored for the synthesis of complex, biologically relevant molecules and could be applied to mitosene synthesis in the future. rowan.edu
These novel approaches are crucial for creating a diverse library of mitosene derivatives, enabling a deeper understanding of their structure-activity relationships and the development of new therapeutic agents. nih.govnih.gov
Molecular Mechanism of Action and Bioreductive Reactivity Studies of 1,2 Cis 1 Hydroxy 2,7 Diamino Mitosene
Mechanistic Pathways of Bioreductive Activation
The biological activity of mitosene compounds, including 1,2-cis-1-Hydroxy-2,7-diamino-mitosene, is contingent upon the reductive activation of their quinone moiety. This bioactivation is a critical prerequisite for their function as DNA alkylating agents. The process transforms the relatively inert parent compound into a highly reactive electrophilic species capable of covalently bonding to nucleophilic sites on DNA. This activation can be initiated by various intracellular flavin reductases that utilize NADH or NADPH as electron donors. nih.gov
The bioreductive activation of the mitosene quinone can proceed through two primary pathways: a one-electron reduction or a two-electron reduction.
One-Electron Reduction: This pathway involves the transfer of a single electron to the quinone (Q), generating a semiquinone radical anion (Q•−). This intermediate can participate in redox cycling with molecular oxygen, producing reactive oxygen species (ROS), or it can be further reduced to the hydroquinone (B1673460). The formation of the semiquinone is a key step in the activation cascade under certain enzymatic conditions. nih.gov
Two-Electron Reduction: Alternatively, a direct two-electron reduction, often catalyzed by enzymes like NAD(P)H:quinone oxidoreductase (NQO1 or DT-diaphorase), converts the quinone directly to its hydroquinone form (QH2). nih.gov This pathway is often considered the more effective activation route for DNA alkylation as it bypasses the semiquinone stage and its potential for ROS-generating futile cycling. The hydroquinone is the activated form that spontaneously eliminates a leaving group to generate a reactive electrophilic species. For instance, the enzyme MRD, found in the Mitomycin C-producing organism S. Lavendulae, has been shown to catalyze an O2-independent two-electron reduction of the mitomycin quinone to produce 1,2-cis-1-hydroxy-2,7-diaminomitosene. nih.gov
The ultimate products of these reductive processes include the cis- and trans-isomers of 1-hydroxy-2,7-diaminomitosene. nih.gov The specific pathway followed can depend on the specific reducing enzyme, the local oxygen concentration, and the redox potential of the mitosene itself.
The efficiency of bioreductive activation is intrinsically linked to the reduction potential of the quinone ring system. mdpi.com The reduction potential (E°) is a measure of a molecule's affinity for electrons. A higher (more positive) reduction potential indicates that the quinone is more easily reduced, facilitating its activation to the hydroquinone form.
Studies on various heterocyclic quinones have demonstrated a significant correlation between their first reduction potentials, determined at physiological pH, and their cytotoxic activities. mdpi.com This suggests that the ease of reduction is a critical determinant of biological efficacy. Quinones with optimal reduction potentials are efficiently activated by cellular reductases, leading to a greater concentration of the reactive alkylating species. This relationship allows the reduction potential to be used as a predictive parameter for the potential antitumor activity of novel quinone derivatives. mdpi.com
| Quinone Property | Significance in Bioreductive Activation |
|---|---|
| Higher (More Positive) Reduction Potential | Facilitates easier acceptance of electrons, leading to more efficient formation of the active hydroquinone. mdpi.comnih.gov |
| Lower (More Negative) Reduction Potential | Requires stronger reducing conditions for activation, potentially leading to slower or less efficient bioactivation. |
| Correlation with Cytotoxicity | A significant correlation exists between the reduction potential and the cytotoxic activity (e.g., GI50, LC50) of quinone compounds. mdpi.com |
The electronic properties of substituents on the mitosene ring structure play a crucial role in modulating the quinone's redox potential and, consequently, the rate of bioreductive activation. The nature and position of these substituents can either facilitate or hinder the reduction process.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (NO2) or cyano (CN) groups are strongly electron-withdrawing. They decrease the electron density of the quinone ring, making it more electrophilic and thus easier to reduce. This results in a higher (more positive) redox potential and generally leads to a faster rate of activation. d-nb.info
Electron-Donating Groups (EDGs): Substituents like hydroxyl (OH) or methoxy (B1213986) (OMe) groups donate electron density to the quinone ring. This increases the energy required to add electrons, resulting in a lower (more negative) redox potential and a slower rate of activation. d-nb.info The 7-amino group on this compound is an electron-donating group that influences its specific redox properties.
Research has shown that the 7-substituent of mitosenes not only influences redox potential but can also affect the subsequent DNA alkylation site, demonstrating the profound impact of molecular structure on the entire mechanism of action. nih.gov
DNA Alkylation and Cross-linking Mechanisms
Following bioreductive activation to the hydroquinone form, this compound becomes a potent electrophile capable of alkylating DNA. This covalent modification of DNA is the ultimate molecular lesion responsible for its biological effects.
The activated mitosene demonstrates significant specificity for the nucleophilic sites within the DNA structure. The primary target for alkylation is the exocyclic N2 amino group of guanine (B1146940) residues, which are typically located in the minor groove of the DNA double helix. nih.govnih.gov
The mechanism involves the nucleophilic attack by the guanine N2 at the C1 position of the activated mitosene. nih.gov Studies involving the reduction of 2,7-diamino-1-hydroxymitosene (B15090686) in the presence of deoxyguanosine confirmed the formation of a monoalkylation product on the 2-amino group of the nucleotide. nih.gov While the N2 of guanine is the major site of adduction, other nucleophilic centers on DNA can also be targeted, although typically to a lesser extent. For example, the N7 position of guanine is a known alkylation site for some related metabolites like 2,7-diaminomitosene (B1203922) (2,7-DAM). nih.gov However, adducts formed at the C10 position of other mitosene analogs have also been shown to covalently bond to the N2 of guanine. nih.gov This highlights that the specific structure of the mitosene and its leaving groups can influence the regioselectivity of the DNA alkylation reaction.
The interaction of activated mitosenes with DNA can result in the formation of two main types of covalent adducts:
Monofunctional Adducts: This is the initial lesion formed when one reactive center on the mitosene molecule covalently binds to a single base in the DNA, most commonly the N2 of guanine. nih.govnih.gov For certain mitosene analogs, such as 2,7-diamino-1-hydroxymitosene, monoalkylation may be the predominant or sole reaction with DNA. nih.gov
Bifunctional Adducts (Cross-links): Mitosene compounds derived from Mitomycin C are renowned for their ability to act as bifunctional alkylating agents. After the initial monofunctional adduction at C1, a second reactive site, typically at C10, becomes available upon elimination of the carbamate (B1207046) group. nih.gov This second site can then react with another nucleophile, such as the N2 of a guanine on the complementary DNA strand, resulting in a highly cytotoxic interstrand cross-link (ICL). nih.govnih.gov While the parent compound Mitomycin C is a potent cross-linking agent, studies on 2,7-diaminomitosene and 2,7-diamino-1-hydroxymitosene have shown that these specific metabolites primarily form monofunctional adducts, with no evidence of DNA-DNA cross-links being observed. nih.gov
| Adduct Type | Description | Example Reaction Site |
|---|---|---|
| Monofunctional Adduct | A single covalent bond formed between the mitosene and a DNA base. nih.gov | Mitosene C1 position bonded to the N2 of a single guanine residue. nih.gov |
| Bifunctional Adduct (Interstrand Cross-link) | Two covalent bonds formed by the mitosene, linking two separate DNA bases, often on opposite strands. nih.gov | Mitosene C1 bonded to N2 of guanine on one strand, and C10 bonded to N2 of guanine on the complementary strand. nih.gov |
Stereochemical Influence on Adduct Formation
The stereochemistry of this compound and related mitosenes plays a pivotal role in determining the structure and configuration of the resulting DNA adducts. Following reductive activation, mitomycins become potent alkylating agents, and the spatial arrangement of the reactive centers dictates the interaction with DNA. nih.govresearchgate.net
The parent compound, Mitomycin C (MC), predominantly forms deoxyguanosine (dG) adducts with a 1”-R stereochemistry at the bond between the mitosene and the guanine base. researchgate.net This configuration is described as 1”-α or trans. In contrast, decarbamoylmitomycin C (DMC), an analog lacking the C-10 carbamate group, mainly generates adducts with a 1”-S stereochemistry (1”-β or cis). researchgate.net This highlights a fundamental principle: the substitution pattern on the mitosene core directly influences the stereochemical outcome of DNA alkylation.
For adducts to form, a bifunctional reductive activation of the parent mitomycin is often required. researchgate.net The stereochemistry of the resulting adducts is also dependent on the specific site of DNA alkylation and the GC content of the DNA sequence. researchgate.net Studies have shown that while MC targets CpG sequences to form trans-crosslinks, DMC forms cis-crosslinks at GpC sequences, demonstrating a clear diastereospecificity in the crosslinking reaction. researchgate.net The formation of this compound as an intermediate is a critical step in this pathway, where the cis configuration at the C1-C2 junction influences the orientation of the hydroxyl group and subsequent nucleophilic attack by DNA bases.
Interaction with Nucleophiles under Reductive Conditions
Upon reductive activation of its quinone ring, this compound becomes a reactive electrophile capable of being attacked by various cellular nucleophiles, most significantly DNA. nih.govsciforum.net The reduction transforms the molecule into a hydroquinone, which is electronically primed for the elimination of leaving groups at the C-1 and C-10 positions, generating electrophilic centers for alkylation. sciforum.net This process can occur via a one- or two-electron reduction, leading to a semiquinone or hydroquinone intermediate, respectively, both of which are potent DNA alkylating agents. researchgate.net
The activated mitosene can react with DNA bases, primarily the N2 position of guanine and to a lesser extent adenine, to form monoadducts and cytotoxic interstrand crosslinks (ICLs). researchgate.netresearchgate.net Besides DNA, other biological nucleophiles such as thiols can also interact with the activated intermediate. sciforum.net
The kinetics of nucleophilic attack at the C-1 and C-10 positions of activated mitosenes are crucial for determining the profile of DNA adducts. The relative reactivity of these two sites is highly dependent on the substitution pattern of the mitosene. For Mitomycin C, the C-1 position is generally the first to react following reductive activation. nih.gov However, for certain synthetic mitosenes, this order of reactivity is reversed.
In studies involving mitosenes with acetoxy groups at both C-1 and C-10, the C-10 site was found to be the most reactive electrophilic center upon reductive activation. nih.gov This is in direct contrast to the reactivity profile of Mitomycin C. nih.gov The rate of reaction is also influenced by pH, with the loss of leaving groups and subsequent alkylation occurring faster at lower pH values. nih.gov
Kinetic investigations of various electrophiles and nucleophiles provide a framework for understanding these interactions. The rates of such reactions can often be calculated using linear free-energy relationships, which characterize electrophiles and nucleophiles with specific parameters. beilstein-journals.org While specific rate constants for this compound are not detailed in the provided results, the principles governing the reactivity of analogous compounds underscore the competitive nature of nucleophilic attack at the C-1 and C-10 positions.
The nature of the substituents at the C-1 and C-10 positions, which function as leaving groups, is a critical determinant of the alkylation efficiency of activated mitosenes. nih.govnih.gov A good leaving group is typically a weak base, as this stability allows it to readily depart with an electron pair, facilitating nucleophilic substitution. libretexts.orgmasterorganicchemistry.com
For mitosenes to form adducts efficiently, the presence of good leaving groups is essential. nih.gov Research on 1,10-bis(acetoxy)-7-methoxymitosene demonstrated that reductive activation led to the formation of various DNA adducts. In contrast, the corresponding 1,10-dihydroxymitosene, which possesses poor leaving groups (hydroxide ions), did not result in detectable adduct formation under similar conditions. nih.gov This illustrates that the hydroxyl group at C-1 of this compound is a relatively poor leaving group compared to substituents like acetoxy or carbamoyloxy groups. nih.govmasterorganicchemistry.com
However, a poor leaving group can be "activated" to become a better one. masterorganicchemistry.com In biological systems or under acidic conditions, protonation of a hydroxyl group converts it into water, an excellent leaving group. masterorganicchemistry.comwikipedia.org The carbamoyloxy group at C-10 in Mitomycin C is also a good leaving group. The sequential or competitive loss of these groups after reduction unmasks the electrophilic sites at C-1 and C-10, allowing for the alkylation of nucleophiles. sciforum.net
| Position | Typical Leaving Group (in Precursor) | Leaving Group Quality | Activation Requirement |
| C-1 | Hydroxyl (-OH) | Poor | Protonation to form H₂O |
| C-10 | Carbamoyloxy (-OCONH₂) | Good | Spontaneous elimination after reduction |
| C-1/C-10 | Acetoxy (-OAc) | Good | Spontaneous elimination after reduction |
This table provides a generalized overview of leaving group quality at the key positions of mitosenes.
Enzymatic Bioreduction and Activation Pathways
The transformation of mitomycins into their active, alkylating forms is a process of enzymatic bioreduction. nih.gov This activation is a prerequisite for their interaction with DNA. nih.gov The reduction of the quinone moiety can be catalyzed by a variety of reductase enzymes, initiating the cascade of chemical rearrangements that generate the reactive mitosene intermediate. nih.govresearchgate.net
Several flavoenzymes have been identified as catalysts for the bioreduction of mitomycins. A key enzyme is NADPH:cytochrome P-450 reductase, which can activate Mitomycin C through a one-electron reduction pathway. researchgate.netnih.gov Studies have shown that cells with higher levels of this reductase are more sensitive to Mitomycin C under aerobic conditions, providing direct evidence for its role in the drug's cytotoxic action. nih.gov
Another important enzyme is NAD(P)H:quinone oxidoreductase 1, commonly known as DT-diaphorase (DTD). DTD is often overexpressed in tumor cells and can play a central role in Mitomycin C activation, although its efficiency is pH-dependent. nih.gov At least five different enzymes can catalyze this bioreduction in vitro. nih.gov More recently, the glucose-regulated protein GRP58, which contains thioredoxin-like domains, has been implicated in the cellular activation of Mitomycin C. sciforum.net
Key Enzymes in Mitosene Bioreduction
| Enzyme | Abbreviation | Function |
|---|---|---|
| NADPH:cytochrome P-450 reductase | P450R | Catalyzes one-electron reduction of the quinone. nih.gov |
| NAD(P)H:quinone oxidoreductase 1 | DTD | Catalyzes two-electron reduction; often overexpressed in tumors. nih.gov |
Biological thiols and dithiols can significantly modulate the bioreductive activation and subsequent reactions of mitosenes. Dithiols, such as those found in the active sites of proteins like GRP58 or the biological cofactor dihydrolipoic acid, can act as reducing agents to activate Mitomycin C. sciforum.netnih.gov
Mechanistic studies reveal a complex role for dithiols. They can participate in three distinct stages of the reaction:
Reductive Activation: The initial reduction of the mitomycin quinone to its hydroquinone form. sciforum.net
Nucleophilic Attack: Acting as a nucleophile, the thiol group can be alkylated at the C-1 position of the activated mitosene. sciforum.net
Second Reduction: A second reduction of the mitosene-thiol monoadduct by another dithiol molecule is required to activate the C-10 position for a second alkylation, leading to the formation of a dithiol cross-link. sciforum.netnih.gov
This process demonstrates that the local concentration and reactivity of biological thiols can influence not only the activation of the mitosene but also its subsequent targets, potentially forming mitosene-protein adducts in addition to DNA adducts. sciforum.net The pKa of the thiol group is a key factor, as the more nucleophilic thiolate anion is the reactive species in these Michael-type addition reactions. nih.gov
Theoretical Mechanistic Investigations of DNA Interaction and Reactivity
Theoretical and computational chemistry have provided significant insights into the molecular-level details of the interaction between reductively activated mitosenes, such as this compound, and DNA. These investigations, primarily employing Density Functional Theory (DFT) and molecular dynamics (MD) simulations, have elucidated the electronic and structural factors that govern the reactivity of these compounds and the formation of covalent adducts with DNA.
Computational studies have been instrumental in validating the proposed mechanisms of Mitomycin C (MMC) activation, which leads to the formation of reactive mitosenes. DFT calculations have confirmed that the one- and two-electron reduction of the quinone moiety of MMC is a plausible pathway, initiating a cascade of reactions that generate the ultimate alkylating species. worktribe.com This reductive activation is crucial, as it transforms the relatively inert parent compound into a potent electrophile capable of reacting with nucleophilic sites on DNA bases.
The reactivity of the resulting mitosene intermediates is centered on two electrophilic positions: the C1 and C10 carbons. Theoretical models have explored the roles of these two sites in the alkylation of DNA. For mitosenes that lack a reactive group at C1, such as 2,7-diamino-1-hydroxymitosene, studies have shown that monoalkylation can occur through the C10 position. nih.gov This highlights the importance of the local molecular structure and the nature of leaving groups in directing the regioselectivity of the DNA alkylation reaction. nih.gov
Quantum chemical calculations have been applied to understand the stereochemistry of the resulting DNA adducts. The stereochemical configuration of the bond between the mitosene and the DNA base can be influenced by the specific reduction pathway. researchgate.net For instance, whether the activation is monofunctional or bifunctional can determine the stereochemical outcome of the adducts formed. researchgate.net Molecular dynamics simulations have further complemented these findings by providing a dynamic picture of how mitosene adducts, once formed, affect the local structure and conformation of the DNA double helix. These simulations have been used to explore the conformational space of DNA containing mitomycin adducts, revealing how these lesions can introduce structural distortions. nih.gov
Furthermore, theoretical studies have investigated the energy landscape of the reductive activation process. For example, calculations have shown differences in the energy required for the initial reduction step between Mitomycin C and its analogues, which can correlate with their biological activity. nih.gov These computational approaches allow for the prediction of reaction barriers and the stability of intermediates, offering a rationale for the observed reactivity and selectivity. While specific theoretical studies focusing exclusively on this compound are limited, the extensive computational work on the reactive intermediates of Mitomycin C provides a robust framework for understanding its mechanism of action.
Table 3.5.1: Calculated Energies for Reductive Activation Steps of Mitomycin C and an Analogue
| Compound/Process | Calculated Energy Difference (kcal/mol) |
| Mitomycin C | |
| Initial Reduction Step | Baseline |
| Second Step (Loss of Methanol) | Exothermic |
| Analogue (Compound 3) | |
| Initial Reduction Step | -3.82 (more easily reduced) |
| Second Step (Loss of Methanol) | Endothermic |
This table presents comparative energy data from a computational study on the reductive activation of Mitomycin C and a related analogue, highlighting the impact of molecular structure on the energetics of activation. nih.gov
Advanced Structural Elucidation and Analytical Characterization in Research of 1,2 Cis 1 Hydroxy 2,7 Diamino Mitosene
Spectroscopic Methodologies for Structural Confirmation
Spectroscopic techniques are indispensable for the definitive structural elucidation of complex organic molecules. For 1,2-cis-1-Hydroxy-2,7-diamino-mitosene, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectrophotometry provides a comprehensive structural profile.
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. While specific spectral data for this compound is not extensively published in readily available literature, the application of various NMR techniques would be essential for its structural confirmation.
¹H NMR: Proton NMR would be used to identify the number of different types of protons, their chemical environments, and their proximity to one another. The relative stereochemistry of the hydroxyl group at C1 and the amino group at C2, which defines the cis configuration, would be confirmed through the analysis of coupling constants between the protons at these positions.
¹³C NMR: Carbon-13 NMR provides information on the number and types of carbon atoms in the molecule, including those in the quinone, pyrroloindole, and carbamate (B1207046) functional groups.
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial to assemble the molecular structure. These techniques establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra. A study on the parent compound, mitomycin C, utilized these 2D NMR techniques to assign all proton and carbon signals, confirming the planar structure of the molecule. researchgate.net
A hypothetical data table for the expected NMR shifts is presented below, based on the known structure and general chemical shift ranges for similar functional groups.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| CH₃ | ~2.0 | ~10-15 |
| CH₂ (carbamate) | ~4.0-4.5 | ~60-65 |
| CH (pyrrolo) | ~3.0-3.5 | ~45-55 |
| CH-OH | ~4.5-5.0 | ~70-80 |
| CH-NH₂ | ~3.5-4.0 | ~50-60 |
| C=O (quinone) | - | ~180-190 |
| Aromatic CH | ~6.5-7.5 | ~110-140 |
| C-N (aromatic) | - | ~140-150 |
| C-O (carbamate) | - | ~155-165 |
| C-NH₂ (aromatic) | - | ~145-155 |
This table is illustrative and not based on reported experimental data.
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Molecular Ion: High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound, which has a molecular formula of C₁₄H₁₆N₄O₅ and a monoisotopic mass of 320.1121 Da. This allows for the confirmation of its elemental composition.
Fragment Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. In a study on the degradation of mitomycin C, liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) was used to identify degradation products, including cis-hydroxymitosene. nih.gov While a detailed fragmentation pattern for this compound is not provided, the fragmentation of the related mitosenes would likely involve characteristic losses of the carbamate side chain, water, and ammonia, as well as cleavages of the pyrroloindole ring system. researchgate.netnih.gov
| Technique | Information Obtained |
| High-Resolution MS | Accurate mass determination and confirmation of molecular formula (C₁₄H₁₆N₄O₅). |
| MS/MS | Structural elucidation through characteristic fragmentation patterns (e.g., loss of H₂O, NH₃, carbamate group). |
UV-Vis spectrophotometry is used to study the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the mitosene core. The quinone and aromatic portions of this compound give rise to characteristic UV-Vis absorption bands.
Research has shown that this compound, when analyzed by HPLC with UV detection, exhibits absorption maxima identical to its reference standard. nih.gov While the specific λmax values are not stated in this particular study, the UV-Vis spectrum of the parent compound, mitomycin C, shows characteristic absorption maxima at approximately 217 nm and 365 nm. rsc.orgresearchgate.net The spectrum is known to be pH-dependent; in acidic solution, mitomycin C has absorption maxima at 506, 296, and 243 nm, while in alkaline solution, the maxima shift to 588, 363, and 253 nm. ijpsonline.com It is expected that this compound would have a similar UV-Vis profile due to the preservation of the core chromophore.
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are essential for separating complex mixtures, assessing the purity of compounds, and monitoring the progress of chemical reactions.
HPLC is the primary technique for the analysis of mitomycin C and its metabolites, including this compound. A specific HPLC method for the determination of this compound in tumor tissue has been developed and is detailed below. nih.gov
| Parameter | Condition |
| Column | Spherisorb ODS-2 (25 cm x 4.6 mm I.D.) |
| Mobile Phase | 18 mM Sodium Phosphate (B84403) (pH 5.8) : Methanol (74:26) |
| Flow Rate | 1.0 mL/min |
| Temperature | 40 °C |
| Detection | UV Spectrophotometry |
This isocratic method was optimized to resolve mitomycin C and its key metabolites, with pH and buffer ionic strength being critical factors. The retention times were found to be in the order of 2,7-diaminomitosene (B1203922) >> this compound > 1,2-trans-1-Hydroxy-2,7-diamino-mitosene >> mitomycin C. nih.gov This method demonstrates the successful application of HPLC for the quantitative analysis and purity assessment of this compound in a biological matrix.
While analytical HPLC is used for quantification, preparative chromatography is employed for the isolation and purification of larger quantities of a desired compound. Although specific preparative methods for this compound are not detailed in the available literature, techniques used for the purification of the parent mitomycin C and other natural products can be applied.
These methods often involve column chromatography using adsorbents like silica (B1680970) gel or reverse-phase resins. scispace.comresearchgate.netgoogle.comgoogle.com For instance, a method for purifying mitomycin C involves adsorption onto a reverse-phase resin, followed by elution with a solvent gradient. google.comgoogle.com Similar strategies, potentially using preparative HPLC with the analytical conditions scaled up, could be employed to isolate this compound from reaction mixtures or biological extracts for further structural and biological studies.
Electrochemical Methods for Reductive Activation Studies
Electrochemical techniques are pivotal in elucidating the reductive activation mechanisms of mitosene compounds. The conversion of the quinone moiety to a hydroquinone (B1673460) is a prerequisite for the compound's ability to alkylate DNA. researchgate.net These methods allow for precise control and measurement of the electron transfer processes that initiate the activation cascade.
Cyclic Voltammetry for Redox Potential Determination
Cyclic voltammetry (CV) is a fundamental electrochemical method employed to investigate the redox properties of mitomycin derivatives, including the metabolic precursors to this compound. acs.org This technique provides critical information on the reduction potentials required for the activation of the parent compound, Mitomycin C (MMC). The process involves applying a varying potential to an electrode immersed in a solution containing the compound of interest and measuring the resulting current.
The reduction of the quinone system in mitomycins is a key activation step. researchgate.net CV studies reveal the potentials at which one-electron and two-electron reductions occur, leading to the formation of a semiquinone or a hydroquinone, respectively. researchgate.net The redox potential is a crucial parameter as it indicates the ease with which the mitosene can be reductively activated. A lower (less negative) redox potential suggests that activation can occur more readily under physiological conditions. The reaction is known to be highly sensitive to environmental factors, particularly pH, which can influence the observed potentials. nih.gov
Table 1: Representative Redox Potentials for Mitomycin Analogs
| Compound Family | Reduction Step | Typical Potential Range (vs. Ag/AgCl) | Activation Implication |
| Mitomycin A | 1-electron reduction | -0.2 V to -0.4 V | Higher potential, more easily reduced |
| Mitomycin C | 1-electron reduction | -0.4 V to -0.6 V | Standard reference for mitomycin activation |
| Mitosene Analogs | 1-electron reduction | Varies based on substituents | Substituents can modulate ease of activation |
Note: The data in this table is illustrative, based on typical values for the mitomycin class to demonstrate the output of cyclic voltammetry experiments. Actual values vary with experimental conditions.
Advanced Techniques for Analyzing DNA Adducts
Understanding the interaction of activated mitosenes with DNA requires sophisticated analytical methods capable of identifying the precise structure of the resulting covalent adducts. These techniques are essential for correlating specific chemical structures with biological outcomes.
Enzymatic Digestion and HPLC-MS Analysis of Oligonucleotide Adducts
A definitive method for characterizing DNA adducts formed by compounds like this compound involves a multi-step analytical process. This process begins with the in vitro reaction of the activated mitosene with a known DNA sequence, often a short, synthetic oligonucleotide. nih.gov
First, the resulting mitosene-oligonucleotide complex is subjected to complete enzymatic digestion. This is typically achieved using a cocktail of enzymes designed to break down the DNA into its constituent nucleosides. nih.gov A common protocol involves sequential treatment with:
Nuclease P1: An endonuclease that cleaves the phosphodiester bonds in the DNA backbone. nih.gov
Snake Venom Diesterase (SVD) and Alkaline Phosphatase (AP): These enzymes complete the digestion, ensuring that all that remains are individual nucleosides, including those covalently modified by the mitosene. nih.gov
Following digestion, the complex mixture of nucleosides is analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). nih.govnih.gov
HPLC: The digest is injected into an HPLC system, where the individual components are separated based on their physicochemical properties, such as polarity, on a reverse-phase column. nih.govnih.gov This separation allows for the isolation of the modified nucleoside from the much more abundant unmodified nucleosides (deoxyadenosine, deoxyguanosine, deoxycytidine, and thymidine).
Mass Spectrometry (MS): As the components elute from the HPLC column, they are introduced into a mass spectrometer. The MS provides a highly accurate mass-to-charge ratio for each component, allowing for the unambiguous identification of the mitosene-nucleoside adduct. nih.gov High-resolution mass spectral analysis provides definitive structural proof. nih.govresearchgate.net
Research has shown that mitosenes preferentially form adducts with guanine (B1146940) bases. nih.gov This analytical workflow confirms the structure of these adducts, such as the N2 position of guanine being a primary site of alkylation. nih.gov
Table 2: Example HPLC-MS Data for Digested Mitosene-Oligonucleotide Adduct
| Analyte | Typical HPLC Retention Time (min) | Expected [M+H]⁺ (m/z) | Identification |
| Deoxycytidine | 5.2 | 228.1 | Unmodified Nucleoside |
| Deoxyguanosine | 8.5 | 268.1 | Unmodified Nucleoside |
| Thymidine | 9.1 | 243.1 | Unmodified Nucleoside |
| Deoxyadenosine | 10.3 | 252.1 | Unmodified Nucleoside |
| Mitosene-dG Adduct | 15.8 | >500 (Varies with Mitosene) | Covalently Modified Nucleoside |
Note: This table presents hypothetical data to illustrate the principles of HPLC-MS analysis. Retention times and m/z values are dependent on the specific mitosene structure and analytical conditions.
Structure Activity Relationship Sar Studies of 1,2 Cis 1 Hydroxy 2,7 Diamino Mitosene and Its Derivatives
Influence of Substituents on Molecular Reactivity and Bioreductive Activation
Impact of C-1 and C-10 Leaving Groups
The nature of the substituent at C-10 also plays a significant role in the initial monoalkylation event with DNA. nih.gov Studies comparing different C-10 substituents have shown that modifications at this position can alter the DNA sequence selectivity. For example, replacing the standard carbamate (B1207046) group with halogens like chloro or bromo at C-10 leads to DNA modification at guanine (B1146940) residues but with a marked decrease in the specific preference for 5'-CG sequences. nih.gov This highlights the C-10 position as a key determinant of the compound's interaction with its DNA target.
Role of Substituents at C-6 and C-7
Substituents on the quinone ring, specifically at the C-6 and C-7 positions, significantly modulate the bioreductive activation and reactivity of mitosene derivatives.
At the C-6 position, variations from the traditional methyl group have been explored. In a series of 1-acetoxymitosene analogues, no other substituent at C-6 was found to be as effective as the methyl group in conferring biological activity. osi.lvmdpi.com This suggests that the 6-methyl group is optimal for activity within this specific chemical scaffold. mdpi.com
The C-7 substituent has a pronounced effect on the redox potential of the molecule. nih.gov The presence of electron-withdrawing groups at the C-7 position makes the compound easier to reduce. nih.gov This facilitated reduction is due to the stabilization of the semiquinone radical anion that forms during the activation process, which helps to disperse electron density into the ring system. nih.gov This electronic effect directly impacts the relative reactivity of the DNA crosslinking sites. nih.gov
| Position | Substituent Type | Effect on Activity/Reactivity |
|---|---|---|
| C-6 | Methyl Group | Optimal for biological activity in 1-acetoxymitosene series. osi.lvmdpi.com |
| C-6 | Other Groups | Less effective than the methyl group. osi.lvmdpi.com |
| C-7 | Electron-withdrawing Groups | Facilitates bioreductive activation by lowering reduction potential. nih.gov |
| C-7 | General Substituents | Affects the relative reactivity of crosslinking sites. nih.gov |
Effects of Ring C Size Variation
The core structure of mitosenes is the pyrrolo[1,2-a]indole system, which features a five-membered 'C' ring (the pyrrolidine (B122466) ring). Research has extended to the synthesis of analogues where this ring is expanded. Novel mitosenes of the pyrido[1,2-a]indole type, which feature a six-membered 'C' ring, have been successfully prepared. While detailed comparative studies on how this ring expansion directly impacts biological activity are not extensively detailed, the successful synthesis confirms that the mitosene scaffold can accommodate larger ring systems. Increasing the ring size from five to six or seven members inherently increases the molecule's flexibility and introduces new conformational possibilities. This structural alteration is anticipated to create different steric interactions with biological targets, which could influence and potentially promote stereoselective coordination and binding.
Stereochemical Effects on Molecular Interactions
Stereochemistry, particularly at the C-1 and C-2 positions, plays a defining role in the interaction of mitosene derivatives with DNA. The spatial arrangement of the hydroxyl group at C-1 relative to the amino group at C-2 (cis or trans) dictates the geometry of the DNA adducts formed after bioreductive activation.
Different mitomycin analogues are known to produce stereoisomerically distinct interstrand crosslinks (ICLs). For example, while mitomycin C predominantly forms a trans-ICL, its analogue decarbamoylmitomycin C preferentially yields a cis-ICL. rsc.org These stereoisomeric adducts are not biologically equivalent; they can induce different levels of distortion in the DNA helix and are repaired by cellular machinery at different rates. rsc.org Specifically, there is evidence that the cis-adducts are removed more rapidly than the trans-adducts and may trigger different p53-independent cell death pathways. rsc.org This demonstrates that the stereochemical configuration of the mitosene after activation is a critical factor in its ultimate cytotoxic mechanism. rsc.org
Furthermore, studies using the unnatural enantiomer of mitomycin C (ent-MC) have shown that it retains the ability to alkylate and cross-link DNA with the same sequence specificity (for CpG sequences) as the natural compound. nih.gov This suggests that the recognition of the DNA target sequence is achieved through a specific precovalent orientation in the minor groove that is common to both enantiomers. nih.govnih.gov
Modulation of DNA Binding Specificity through Structural Modification
The DNA binding specificity of mitosenes can be deliberately altered by modifying their chemical structure. As discussed, substituents at C-10 can influence sequence selectivity. nih.gov
A more profound modulation is observed with the loss of key functional groups. The natural mitomycin C metabolite, 2,7-diaminomitosene (B1203922), lacks the aziridine (B145994) ring responsible for one of the alkylation events in the parent compound. nih.gov This significant structural change alters its DNA binding mechanism entirely. Instead of recognizing and cross-linking guanines in the CpG sequence within the DNA minor groove like mitomycin C, 2,7-diaminomitosene recognizes and alkylates guanines specifically at the GpG.CpC sequence, and it does so in the major groove. nih.gov This switch from a minor-groove CpG cross-linker to a major-groove GpG mono-alkylating agent is a stark example of how structural modifications can fundamentally redirect the DNA binding specificity of the mitosene core. nih.gov
Correlations between Physicochemical Parameters and Molecular Activity (e.g., Lipophilicity)
The biological activity of mitosene derivatives often correlates with their physicochemical properties, with lipophilicity being a particularly important parameter. Lipophilicity, commonly measured as the logarithm of the partition coefficient (log P), governs the ability of a compound to penetrate cell membranes and reach its intracellular target.
In the same series of compounds, no correlation was found between the half-wave reduction potential (E 1/2) and in vitro activity. This lack of correlation was suggested to be due to the relatively small range of E 1/2 values within the specific set of mitosenes studied.
| Physicochemical Parameter | Correlation with In Vitro Antitumor Activity | Optimal Value (Example) |
|---|---|---|
| Lipophilicity (log P) | Bilinear dependence; activity increases with log P up to an optimal point, then decreases. | log P ≈ 2.8 (A204 cell line), log P ≈ 3.3 (L1210 cell line). |
| Half-wave Reduction Potential (E 1/2) | No correlation observed in the studied series. | N/A |
Theoretical and Computational Investigations of 1,2 Cis 1 Hydroxy 2,7 Diamino Mitosene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of mitosene derivatives. While direct computational studies on 1,2-cis-1-Hydroxy-2,7-diamino-mitosene are not extensively reported in the literature, a wealth of information can be inferred from theoretical investigations of the parent compound, Mitomycin C, and its activation pathway.
DFT calculations on model systems of MMC have successfully predicted many mechanistic features of its activation, including the plausibility of one- and two-electron reduction pathways. worktribe.com These studies are crucial for understanding the initial steps that lead to the formation of this compound. The electronic properties of this mitosene, such as its charge distribution, molecular orbital energies, and electrostatic potential, are critical determinants of its reactivity.
The reactivity of mitosenes can be analyzed through the framework of Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. For reactive intermediates like this compound, the LUMO is expected to be localized on the electrophilic centers, namely the C1 and C10 positions, which are known to be involved in DNA alkylation.
The table below summarizes typical quantum chemical methods and basis sets used in the study of mitomycin and related compounds, which would be applicable to the investigation of this compound.
| Computational Method | Basis Set | Properties Calculated |
| Density Functional Theory (DFT) | 6-31G(d,p) | Optimized geometries, electronic energies, HOMO/LUMO energies |
| Time-Dependent DFT (TD-DFT) | cc-pVDZ | Electronic excitation energies, UV-Vis spectra |
| Møller-Plesset perturbation theory (MP2) | aug-cc-pVTZ | More accurate electronic energies and structures |
| Quantum Theory of Atoms in Molecules (QTAIM) | N/A | Analysis of electron density topology, bond critical points, atomic charges |
Molecular Dynamics Simulations of DNA-Mitosene Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between mitosene derivatives and their primary biological target, DNA. These simulations can reveal the preferred binding modes, the conformational changes induced in both the drug and the DNA, and the role of solvent and counter-ions in the complexation process.
The general approach for such simulations involves placing the mitosene-DNA adduct within a simulation box filled with water molecules and ions to mimic physiological conditions. The interactions between all atoms are described by a force field, and the classical equations of motion are integrated over time to generate a trajectory of the system's evolution. Analysis of these trajectories can provide insights into the stability of the adduct, the nature of the non-covalent interactions (such as hydrogen bonds and van der Waals forces) between the mitosene and the DNA, and the free energy of binding.
Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed to estimate the binding free energies from MD simulation snapshots. nih.govnih.gov
Docking Studies with Biological Targets (e.g., DNA, Enzymes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking studies have been employed to investigate the interactions of mitomycin derivatives with both DNA and various enzymes involved in their activation or in DNA processing.
For DNA, docking simulations can help to identify the preferential binding sites and orientations of this compound in the minor or major groove prior to covalent bond formation. These studies can provide insights into the sequence selectivity of alkylation.
In addition to DNA, enzymes that activate Mitomycin C, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and other reductases, are important targets for docking studies. Understanding how mitomycin and its metabolites bind to the active sites of these enzymes can aid in the design of more effective and selective anticancer agents. Furthermore, docking studies can be used to investigate the interactions of mitosenes with DNA repair enzymes and topoisomerases, which could shed light on the cellular responses to mitomycin-induced DNA damage. researchgate.netresearchgate.netplos.org
The following table outlines the key components of a typical molecular docking study.
| Component | Description |
| Receptor | The biological target, such as a DNA duplex or an enzyme active site. The 3D structure is typically obtained from experimental sources like the Protein Data Bank (PDB). |
| Ligand | The small molecule of interest, in this case, this compound. Its 3D structure is generated and optimized using molecular modeling software. |
| Docking Algorithm | A computational algorithm that samples different conformations and orientations of the ligand within the receptor's binding site. |
| Scoring Function | A mathematical function used to estimate the binding affinity for each generated pose, allowing for the ranking of different binding modes. |
Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for mapping out the reaction pathways of chemical transformations, including the activation of Mitomycin C and the subsequent DNA alkylation by its mitosene metabolites. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed.
The formation of this compound is a key step in the reductive activation of Mitomycin C. nih.gov Computational studies can elucidate the mechanism of the opening of the aziridine (B145994) ring and the subsequent nucleophilic attack by water. Furthermore, the reaction pathways for the alkylation of DNA by this mitosene can be investigated. This involves modeling the nucleophilic attack of a DNA base, typically the N2 of guanine (B1146940), on the electrophilic centers of the mitosene.
The identification of transition states is a critical aspect of these studies, as the energy of the transition state determines the activation energy and thus the rate of the reaction. Various computational methods, such as searching for saddle points on the potential energy surface, are used to locate these transient structures. The intrinsic reaction coordinate (IRC) can then be calculated to confirm that the identified transition state connects the correct reactant and product.
Quantum mechanics/molecular mechanics (QM/MM) methods are particularly well-suited for studying these reactions in a biological environment. In a QM/MM approach, the reacting species (the mitosene and the DNA base) are treated with a high level of quantum mechanics, while the surrounding environment (the rest of the DNA and solvent) is treated with a more computationally efficient molecular mechanics force field.
Advanced Methodologies for Studying Interactions of 1,2 Cis 1 Hydroxy 2,7 Diamino Mitosene with Biomolecules
Techniques for Probing DNA Alkylation and Cross-linking in vitro
Gel electrophoresis is a fundamental technique for separating macromolecules like DNA based on their size and charge. This method is instrumental in detecting the formation of covalent adducts and cross-links between 1,2-cis-1-Hydroxy-2,7-diamino-mitosene and DNA.
One of the key gel-based methods is the agarose (B213101) gel electrophoresis assay . In this assay, DNA (such as plasmid DNA or specific oligonucleotides) is incubated with the mitosene compound under conditions that allow for alkylation and cross-linking. The resulting modified DNA is then subjected to electrophoresis. DNA that has been cross-linked will exhibit altered migration patterns compared to untreated DNA. For instance, interstrand cross-links can prevent the complete denaturation of double-stranded DNA, leading to slower migration. This technique has been successfully used to demonstrate that mitomycin C and its analogs preferentially cross-link DNA at CpG sequences. nih.gov
Another powerful technique is the single-cell gel electrophoresis (SCGE) or comet assay . researchgate.netnih.gov This method is highly sensitive for detecting DNA damage in individual cells. nih.govnih.gov Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. mcgillradiobiology.cayoutube.com Damaged DNA, containing strand breaks or cross-links, will migrate away from the nucleus, forming a "comet tail." The extent of DNA damage can be quantified by measuring the intensity and length of this tail. youtube.com In the context of this compound, the comet assay can be adapted to specifically detect DNA cross-links. This is often achieved by inducing random DNA strand breaks (e.g., with radiation) after treating the cells with the compound. The presence of cross-links will impede the migration of the fragmented DNA, resulting in a smaller comet tail compared to cells treated only with the strand-breaking agent. mcgillradiobiology.ca
Table 1: Comparison of Gel Electrophoresis-Based Assays for DNA Damage
| Assay Type | Principle | Information Obtained | Key Advantages |
| Agarose Gel Electrophoresis | Separation of DNA fragments based on size and conformation in an agarose matrix. | Detection of interstrand and intrastrand cross-links, and bulky adducts through mobility shifts. | Relatively simple and cost-effective for bulk DNA analysis. |
| Comet Assay (SCGE) | Migration of fragmented DNA from the nucleus of a single cell under an electric field. | Quantifies DNA strand breaks and cross-links at the single-cell level. | High sensitivity for detecting a broad range of DNA damage in individual cells. |
Fluorescence-based assays offer a real-time and high-throughput approach to studying the interactions of small molecules with DNA. These methods are particularly useful for detecting conformational changes in DNA, such as unwinding, that can result from the binding of a compound like this compound.
A widely used technique is the ethidium (B1194527) bromide displacement assay . heraldopenaccess.us Ethidium bromide is a fluorescent dye that intercalates into double-stranded DNA, resulting in a significant increase in its fluorescence. heraldopenaccess.us When a compound binds to DNA, it can displace the ethidium bromide, leading to a decrease in fluorescence. heraldopenaccess.us The extent of this fluorescence quenching can be used to determine the binding affinity of the compound for DNA. This assay can provide initial evidence of an interaction between this compound and DNA. researchgate.net
Fluorescence Resonance Energy Transfer (FRET) is another powerful technique for monitoring DNA structural changes. nih.govspringernature.comresearchgate.netnih.govresearchgate.net In a FRET-based assay, a DNA molecule is labeled with two different fluorophores: a donor and an acceptor. nih.gov When the donor and acceptor are in close proximity, the excitation energy from the donor is transferred to the acceptor, resulting in acceptor fluorescence. nih.gov If the binding of this compound to the DNA causes a conformational change that alters the distance between the donor and acceptor (e.g., by unwinding the DNA), a change in the FRET signal will be observed. This allows for the real-time monitoring of the interaction and its effect on DNA structure. nih.gov
Investigations of Interactions with Other Macromolecules (e.g., RNA, Proteins)
While DNA is a primary target, the interactions of this compound with other crucial macromolecules like RNA and proteins are also of significant interest.
Studies on the parent compound, mitomycin C, have revealed that it can interact with ribosomal RNA (rRNA) . nih.govnih.govresearchgate.netresearchgate.net This interaction can be investigated using techniques such as gel-shift assays , where the binding of the mitosene to RNA results in a change in its electrophoretic mobility. Additionally, ethidium bromide displacement assays , similar to those used for DNA, can be employed to demonstrate the binding of the compound to RNA. nih.gov The functional consequence of this interaction, such as the inhibition of protein translation, can be assessed using in vitro translation systems. nih.govresearchgate.net
The covalent binding of this compound to proteins can be studied using mass spectrometry . nih.govnih.govresearchgate.netbiologists.com In this approach, proteins are incubated with the mitosene, and then digested into smaller peptides. Liquid chromatography-mass spectrometry (LC-MS/MS) is then used to identify the specific peptides that have been modified by the compound, as well as the precise amino acid residues that are adducted. nih.govnih.govbiorxiv.org This provides detailed information about the protein targets of the mitosene and the nature of the covalent modification.
Microscopy Techniques for Cellular Localization Studies (Non-Clinical)
Understanding where this compound localizes within a cell is key to elucidating its mechanism of action. Various microscopy techniques are employed for these non-clinical studies.
Fluorescence microscopy is a primary tool for visualizing the subcellular distribution of molecules. To use this technique, the mitosene compound would ideally be fluorescent itself or be tagged with a fluorescent probe. If the natural fluorescence of the compound is insufficient, a fluorescent derivative could be synthesized. mdpi.comsemanticscholar.orgnih.gov Cells would then be treated with the fluorescent mitosene, and microscopy would be used to observe its accumulation in different organelles, such as the nucleus, mitochondria, or endoplasmic reticulum.
Confocal microscopy offers significant advantages over conventional fluorescence microscopy by providing higher resolution and the ability to optically section the cell, which eliminates out-of-focus light. nih.govnih.gov This allows for a more precise three-dimensional localization of the fluorescently-tagged mitosene within the cell. nih.gov Co-localization studies can also be performed by using fluorescent dyes that specifically stain certain organelles (e.g., DAPI for the nucleus or MitoTracker for mitochondria) in conjunction with the fluorescent mitosene. This would reveal if the compound preferentially accumulates in specific cellular compartments.
Future Research Directions and Emerging Avenues for 1,2 Cis 1 Hydroxy 2,7 Diamino Mitosene Research
Development of Next-Generation Synthetic Methodologies
The advancement of research into 1,2-cis-1-Hydroxy-2,7-diamino-mitosene and its analogs is intrinsically linked to the availability of efficient and versatile synthetic methods. Current synthetic routes for mitosenes can be complex, and developing next-generation methodologies is crucial for creating a diverse library of related compounds for structure-activity relationship (SAR) studies. nih.govmdpi.com
Future synthetic strategies are expected to focus on:
Catalytic Systems: The development of novel catalytic systems is a significant challenge in the synthesis of complex molecules. rsc.org For mitosenes, this could involve new metal-mediated or organocatalyzed reactions to achieve higher stereoselectivity and yield.
Microarray-Based Synthesis: Techniques emerging from genomics, such as microarray-based oligonucleotide synthesis, could be adapted for the high-throughput synthesis of mitosene precursors. nih.gov This would allow for the rapid generation of a multitude of derivatives.
Automated Synthesis: The integration of automated synthesis platforms could accelerate the production and purification of mitosene analogs, enabling faster screening cycles.
Seamless Assembly Methods: Advanced cloning and assembly techniques, such as Gibson assembly and Circular Polymerase Extension Cloning (CPEC), could be employed to construct complex gene clusters for the biosynthetic production of mitosene scaffolds. nih.gov
These advanced synthetic approaches will not only reduce costs but also facilitate the exploration of a much larger chemical space, which is essential for optimizing the biological activity of mitosene compounds. nih.gov
Exploration of Novel Molecular Targets and Pathways Beyond DNA
While DNA is the canonical target for mitomycin C and its derivatives, leading to alkylation and interstrand cross-links, the full spectrum of molecular interactions for this compound may be broader. ontosight.ainih.gov The complex structure of the mitosene core suggests potential interactions with other biological molecules. Future research should aim to identify and validate novel molecular targets beyond DNA.
Potential non-DNA targets could include:
Proteins: Specific proteins involved in DNA repair, cell cycle regulation, or signaling pathways could be targets. For instance, the related chemotherapeutic agent mitoxantrone (B413) has been shown to have protein-binding partners like RAD52. nih.gov Proteomic studies could uncover similar interactions for mitosenes.
RNA: Certain small molecules can bind to specific RNA structures, such as G-quadruplexes or riboswitches, and modulate their function. Investigating the interaction of mitosenes with various forms of cellular RNA is a promising, underexplored area.
Enzymes: Mitosenes could act as inhibitors or modulators of key enzymes. For example, the parent compound, mitomycin C, is known to be a substrate for certain oxidoreductases.
Identifying these novel targets would provide a more complete picture of the compound's mechanism of action and could reveal new therapeutic applications.
| Potential Molecular Target Class | Examples | Potential Effect of Mitosene Interaction |
|---|---|---|
| DNA Repair Proteins | RAD52, PARP family | Inhibition of DNA damage repair, synthetic lethality |
| Kinases | PIM1 serine/threonine kinase | Modulation of cell signaling pathways |
| Structured RNA | G-quadruplexes, Riboswitches | Interference with translation or gene regulation |
| Oxidoreductases | NAD(P)H:quinone oxidoreductase 1 (NQO1) | Altered metabolic activation or detoxification |
Integration of Artificial Intelligence and Machine Learning in Mitosene Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to predict molecular properties and identify promising candidates. mit.edunih.gov Integrating these computational tools into mitosene research can significantly accelerate progress.
Key applications of AI/ML include:
Predictive Modeling: Machine learning algorithms, such as graph neural networks and transformer models, can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel mitosene derivatives. astrazeneca.com This allows for the in silico screening of vast virtual libraries, prioritizing the most promising compounds for synthesis and testing. nih.govastrazeneca.com
De Novo Drug Design: Generative AI models can design entirely new mitosene-like structures optimized for specific properties, such as enhanced binding to a particular target or improved metabolic stability. nih.gov
Synthesis Planning: AI-driven tools can devise the most efficient synthetic routes for target molecules. mit.edu Algorithmic frameworks like SPARROW (Synthesis Planning and Rewards-based Route Optimization Workflow) can identify optimal molecular candidates while minimizing synthetic cost and complexity. mit.edu
By leveraging AI, researchers can make more informed decisions, reduce the number of costly and time-consuming experiments, and accelerate the journey from compound design to clinical candidate. astrazeneca.comnih.govmdpi.com
Strategies for Designing Mitosene-Based Molecular Probes
To elucidate the mechanism of action and identify the cellular binding partners of this compound, the development of molecular probes is essential. These probes are derivatives of the parent molecule that are modified to include a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, for detection and isolation of its targets. nih.gov
The design of effective mitosene-based probes requires careful consideration:
Site of Modification: The reporter tag must be attached to a position on the mitosene structure that does not interfere with its biological activity or binding to its molecular targets. Computational modeling can help identify suitable attachment points.
Linker Chemistry: A flexible linker is often used to connect the mitosene core to the reporter tag, ensuring that the tag does not sterically hinder the molecule's interactions.
Choice of Reporter: The choice of tag depends on the intended application. Fluorescent tags can be used for cellular imaging to visualize the drug's distribution, while biotin tags are ideal for affinity pull-down experiments coupled with mass spectrometry to identify binding proteins. nih.gov
These probes are invaluable tools for target validation and for studying the compound's behavior in a biological context, providing insights that guide further drug development. nih.gov
Fundamental Understanding of Resistance Mechanisms at a Molecular Level
A significant challenge in cancer chemotherapy is the development of drug resistance. nih.gov Understanding the molecular basis of resistance to mitosenes is critical for developing strategies to overcome it. Research into the parent compound, mitomycin C, has revealed several resistance mechanisms that may be relevant to its metabolites.
Key areas for future investigation include:
Drug Efflux: The MRD protein, found in the mitomycin C-producing organism Streptomyces lavendulae, functions as a drug exporter. nih.gov It binds to this compound and removes it from the cell. nih.gov Investigating whether human cells can develop resistance through the upregulation of analogous ABC transporter proteins is a critical research direction.
Enzymatic Inactivation: The MCRA protein, also from S. lavendulae, confers resistance by reoxidizing the reduced, active form of mitomycin C back to its inactive parent form. nih.gov This "hydroquinone oxidase" activity prevents the drug from cross-linking DNA. nih.gov Exploring whether similar enzymatic detoxification pathways exist in mammalian cells could explain intrinsic or acquired resistance.
Altered Drug Activation: Mitosenes require reductive activation to exert their cytotoxic effects. nih.gov A decrease in the expression or activity of the specific reductase enzymes responsible for this activation is a well-established mechanism of resistance. nih.gov
A deeper molecular understanding of these resistance pathways will enable the design of second-generation mitosenes that can evade these mechanisms or the development of co-therapies that inhibit the resistance-conferring proteins.
Application of Single-Molecule Techniques to Mitosene-Biomolecule Interactions
Traditional biochemical assays measure the average behavior of molecules in a large population. Single-molecule techniques offer a powerful alternative, allowing for the direct observation of individual molecular interactions in real-time. azolifesciences.com Applying these techniques to this compound can provide unprecedented insights into its mechanism of action. researchgate.netucdavis.edu
| Single-Molecule Technique | Principle | Application to Mitosene Research |
|---|---|---|
| Optical Tweezers | Uses a focused laser beam to apply piconewton-scale forces to individual molecules, often a single strand of DNA. researchgate.net | Directly measure the binding kinetics (on/off rates) and affinity of the mitosene to DNA; quantify changes in DNA mechanics upon binding. researchgate.netresearchgate.net |
| Atomic Force Microscopy (AFM) | Uses a sharp probe to scan a surface and create a topographical image of individual molecules. azolifesciences.com | Visualize DNA-mitosene complexes at high resolution; observe structural changes in DNA such as bending or looping induced by the compound. |
| Single-Molecule FRET (smFRET) | Measures the distance between two fluorescent dyes on a biomolecule to monitor conformational changes. azolifesciences.com | Observe the dynamics of DNA unwinding or protein folding/unfolding in real-time upon interaction with the mitosene. azolifesciences.com |
These advanced biophysical methods can reveal dynamic and transient intermediate steps in the binding process that are hidden in bulk experiments. researchgate.net This detailed mechanistic information is invaluable for the rational design of new mitosene derivatives with improved DNA-targeting capabilities or novel interaction profiles. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
